![molecular formula C24H20N10O2 B12469838 6,6'-[Benzene-1,4-diylbis(oxybenzene-4,1-diyl)]bis(1,3,5-triazine-2,4-diamine)](/img/structure/B12469838.png)
6,6'-[Benzene-1,4-diylbis(oxybenzene-4,1-diyl)]bis(1,3,5-triazine-2,4-diamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-{4-[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENOXY]PHENOXY}PHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its multiple triazine rings and phenoxy groups, making it a unique and versatile molecule in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{4-[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENOXY]PHENOXY}PHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step reactions. One common method includes the reaction of 2,4-diamino-6-phenyl-1,3,5-triazine with phenoxy derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and solid-phase synthesis can enhance the efficiency and scalability of the production .
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-{4-[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENOXY]PHENOXY}PHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the phenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, derivatives of this compound have shown promising antifungal, anticancer, and antiviral activities. The compound’s ability to interact with biological molecules makes it a valuable tool in drug discovery and development .
Industry
Industrially, the compound is used in the production of high-performance polymers and resins. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of 6-(4-{4-[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENOXY]PHENOXY}PHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cellular signaling, and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: A simpler triazine derivative with similar chemical properties.
2-Chloro-4,6-diamino-1,3,5-triazine: Another triazine compound with distinct reactivity due to the presence of chlorine.
2,4,6-Triamino-1,3,5-triazine: Known for its use in the synthesis of melamine resins.
Uniqueness
What sets 6-(4-{4-[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENOXY]PHENOXY}PHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE apart is its complex structure, which provides multiple sites for chemical modification. This versatility allows for the creation of a wide range of derivatives with tailored properties for specific applications .
Eigenschaften
Molekularformel |
C24H20N10O2 |
|---|---|
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
6-[4-[4-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenoxy]phenoxy]phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H20N10O2/c25-21-29-19(30-22(26)33-21)13-1-5-15(6-2-13)35-17-9-11-18(12-10-17)36-16-7-3-14(4-8-16)20-31-23(27)34-24(28)32-20/h1-12H,(H4,25,26,29,30,33)(H4,27,28,31,32,34) |
InChI-Schlüssel |
UXLDLRADEYBHRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)OC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC(=NC(=N5)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Diphenylphosphorothioyl)sulfanyl]-3-phenylurea](/img/structure/B12469767.png)



![2-[(1-acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic Acid](/img/structure/B12469786.png)
![[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B12469794.png)
![2-(4-{[(4-nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12469797.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide](/img/structure/B12469805.png)



![(5-{[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone](/img/structure/B12469823.png)
![8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12469831.png)
